

Commercial Suppliers and Technical Guide for 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-2-methylbenzo[b]thiophene
Cat. No.:	B082513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-methylbenzo[b]thiophene**, a key building block in medicinal chemistry and organic synthesis. This document details commercially available sources, key chemical properties, and established experimental protocols for its use.

Commercial Availability

A variety of chemical suppliers offer **3-Bromo-2-methylbenzo[b]thiophene**, with purities suitable for research and development purposes. The following table summarizes the offerings from several key suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Santa Cruz Biotechnology	10243-15-9	C ₉ H ₇ BrS	227.12	Research Grade[1]
AChemBlock	10243-15-9	C ₉ H ₇ BrS	227.12	95%[2][3]
BLD Pharmatech	10243-15-9	C ₉ H ₇ BrS	227.12	97%
Key Organics	10243-15-9	C ₉ H ₇ BrS	227.12	Not Specified[4]
Chemical-Suppliers.com	10243-15-9	C ₉ H ₇ BrS	Not Specified	Not Specified

Physicochemical Properties

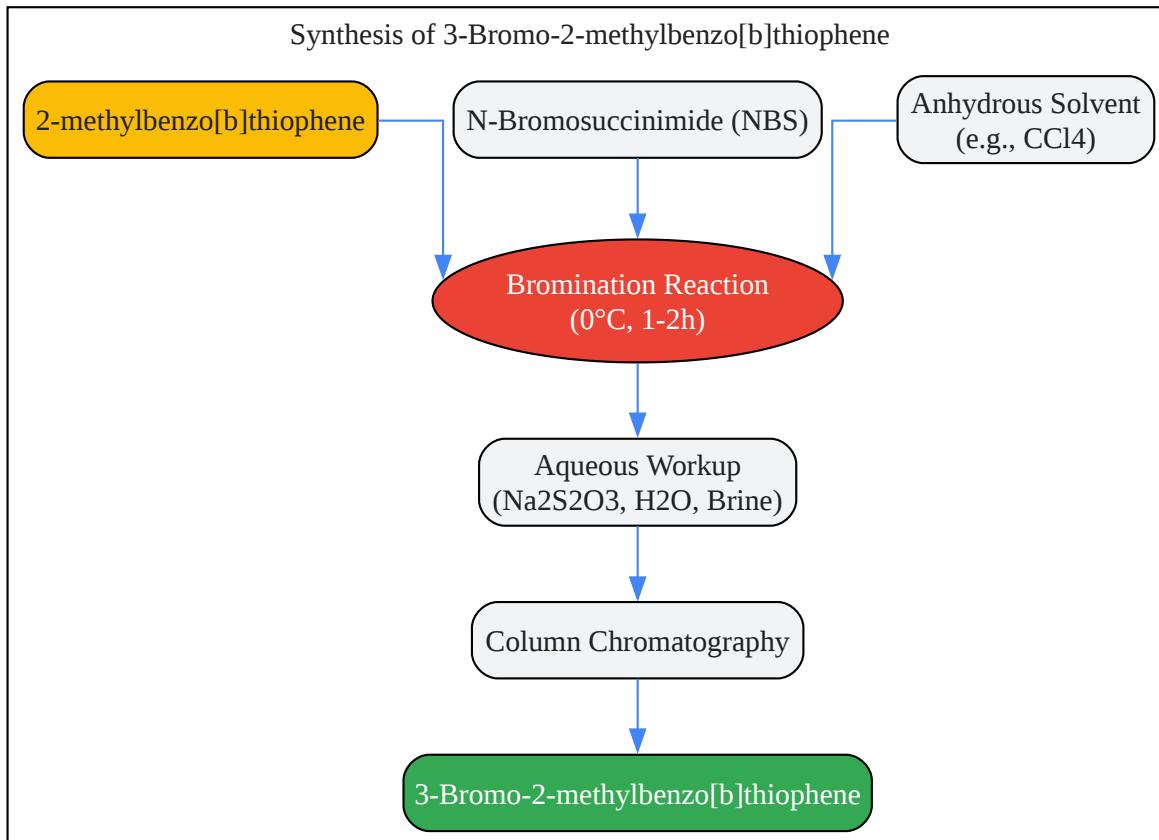
3-Bromo-2-methylbenzo[b]thiophene is a halogenated heterocyclic compound. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[5] The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, found in a range of biologically active compounds.[6]

Synthesis of 3-Bromo-2-methylbenzo[b]thiophene

The synthesis of **3-Bromo-2-methylbenzo[b]thiophene** can be achieved through the regioselective bromination of 2-methylbenzo[b]thiophene. A general laboratory-scale procedure is outlined below.

Experimental Protocol: Bromination of 2-methylbenzo[b]thiophene

Materials:


- 2-methylbenzo[b]thiophene
- N-Bromosuccinimide (NBS)

- Anhydrous solvent (e.g., carbon tetrachloride or chloroform)
- Inert gas (e.g., Nitrogen or Argon)
- Stirring apparatus
- Reaction flask
- Separatory funnel
- Rotary evaporator
- Chromatography supplies

Procedure:

- In a clean, dry reaction flask under an inert atmosphere, dissolve 2-methylbenzo[b]thiophene (1 equivalent) in the chosen anhydrous solvent.
- Cool the solution in an ice bath to 0°C.
- Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel to afford pure **3-Bromo-2-methylbenzo[b]thiophene**.

[Click to download full resolution via product page](#)

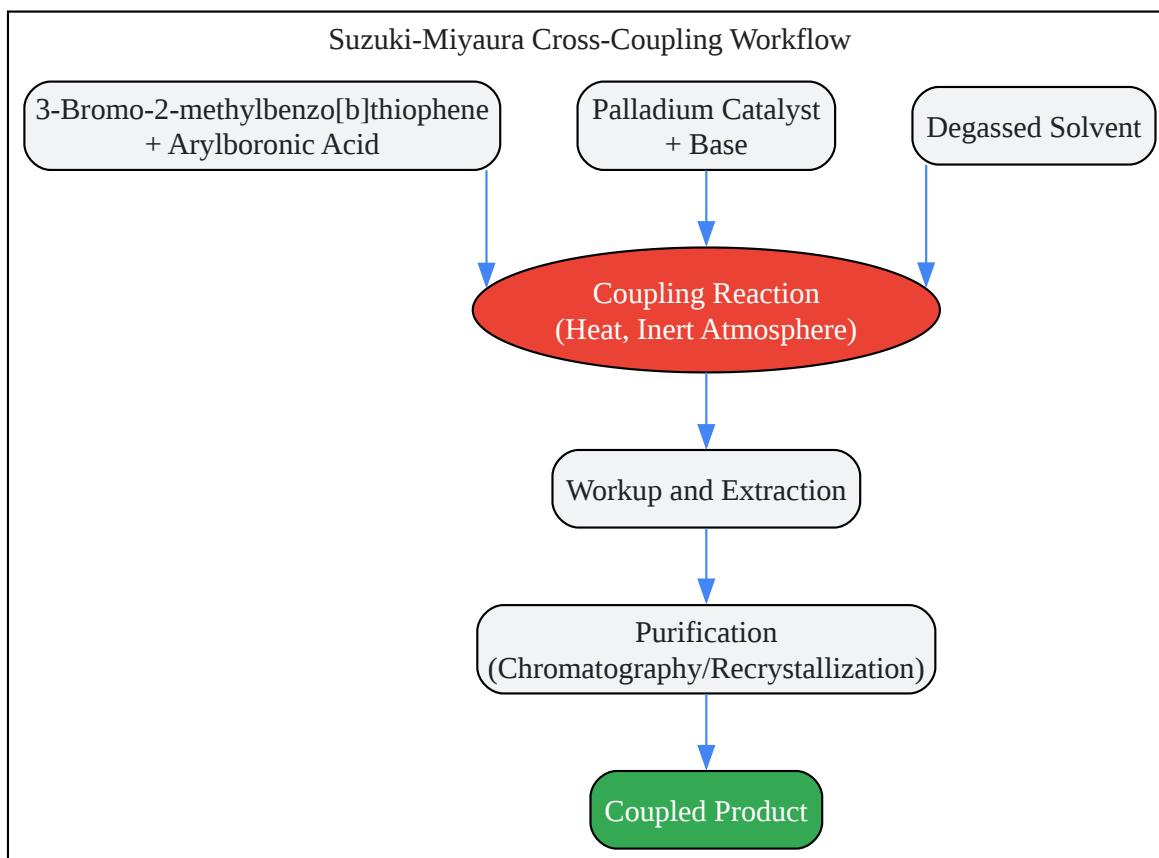
Synthesis of **3-Bromo-2-methylbenzo[b]thiophene**.

Application in Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-2-methylbenzo[b]thiophene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This

reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and hetero-biaryl structures common in pharmaceutical compounds.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling


Materials:

- **3-Bromo-2-methylbenzo[b]thiophene**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3)
- Solvent system (e.g., toluene/water, dioxane/water, or DMF)
- Inert gas (e.g., Nitrogen or Argon)
- Reaction vessel with condenser
- Stirring and heating apparatus

Procedure:

- To a reaction vessel, add **3-Bromo-2-methylbenzo[b]thiophene** (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent system to the reaction vessel.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Cross-Coupling Workflow.

Safety and Handling

3-Bromo-2-methylbenzo[b]thiophene should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[\[1\]](#)

Conclusion

3-Bromo-2-methylbenzo[b]thiophene is a readily available and versatile building block for organic synthesis. Its utility in forming carbon-carbon bonds through cross-coupling reactions makes it an important intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-2-methylbenzo[B]thiophene 95% | CAS: 10243-15-9 | AChemBlock [achemblock.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-Bromo-2-methylbenzo[b]thiophene|Research Chemical [benchchem.com]
- 6. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-Bromo-2-methylbenzo[b]thiophene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082513#commercial-suppliers-of-3-bromo-2-methylbenzo-b-thiophene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com